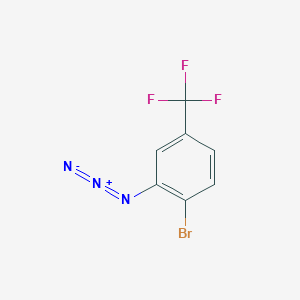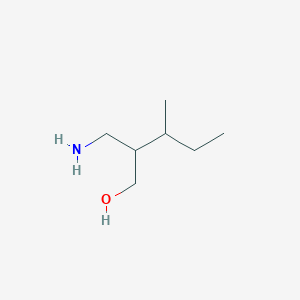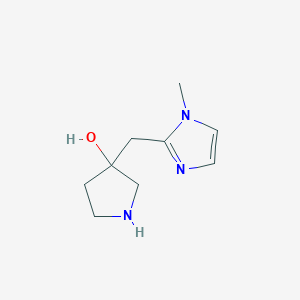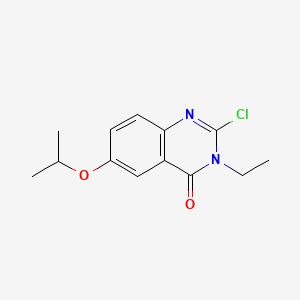
2-Chloro-3-ethyl-6-isopropoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloro group, an ethyl group, and a propan-2-yloxy group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated to introduce the chloro group.
Cyclization: The chlorinated aniline undergoes cyclization with an appropriate aldehyde or ketone to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with ethyl and propan-2-yloxy groups under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Products with hydroxyl groups replacing the propan-2-yloxy group.
Scientific Research Applications
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-ethylquinazolin-4-one: Lacks the propan-2-yloxy group.
3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the chloro group.
2-chloro-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the ethyl group.
Uniqueness
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is unique due to the presence of all three substituents (chloro, ethyl, and propan-2-yloxy) on the quinazolinone core
Properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-chloro-3-ethyl-6-propan-2-yloxyquinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-12(17)10-7-9(18-8(2)3)5-6-11(10)15-13(16)14/h5-8H,4H2,1-3H3 |
InChI Key |
PEFYOGQWAYHWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)OC(C)C)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


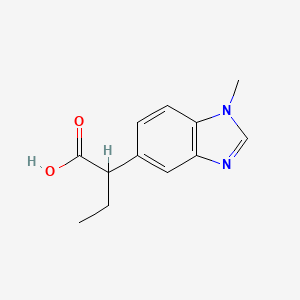
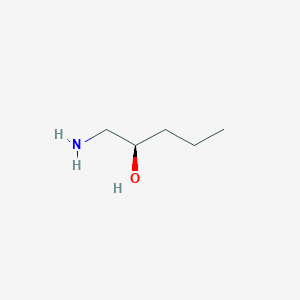
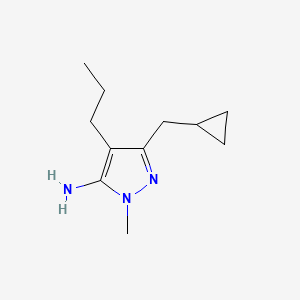
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
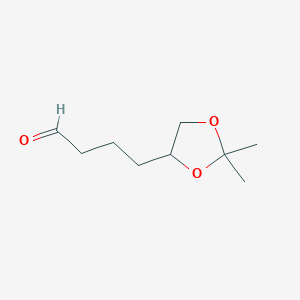
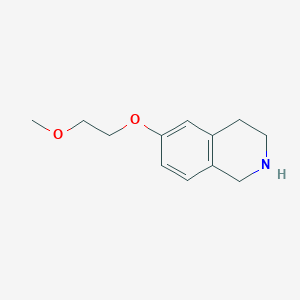
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
